Trifluoronitrosomethane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

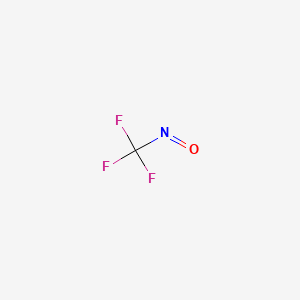

Structure

3D Structure

特性

IUPAC Name |

trifluoro(nitroso)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3NO/c2-1(3,4)5-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOMVYSURVZIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=O)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073896 | |

| Record name | Methane, trifluoronitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-99-6 | |

| Record name | Trifluoronitrosomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoronitrosomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, trifluoronitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoronitrosomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUORONITROSOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9H4YRQ7XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Trifluoronitrosomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoronitrosomethane (CF3NO) is a toxic, gaseous compound notable for its characteristic deep blue color.[1] Comprising a trifluoromethyl group covalently bonded to a nitroso group, its molecular architecture and electronic properties present a compelling case study in physical organic chemistry.[1] The presence of highly electronegative fluorine atoms significantly influences the molecule's geometry and the nature of its carbon-nitrogen bond. This guide provides a comprehensive analysis of the molecular structure and bonding of CF3NO, integrating experimental data from gas-phase electron diffraction with theoretical bonding models. Detailed experimental protocols, tabulated quantitative data, and visualized chemical workflows are presented to offer a thorough resource for researchers in chemistry and drug development.

Molecular Geometry and Structure

The three-dimensional arrangement of atoms in this compound has been determined with precision using gas-phase electron diffraction. This technique is ideal for determining the structure of free molecules, as it is unaffected by the intermolecular forces present in liquid or solid states.[2] The key structural parameters derived from these experiments are summarized below.

Tabulated Bond Lengths and Angles

Experimental data reveals a molecule with a pyramidal CF3 group and a bent C-N-O arrangement. The carbon-nitrogen bond is significantly longer than a typical C-N single bond, a key feature that informs the analysis of its electronic structure.

| Parameter | Bond/Angle | Experimental Value (from Electron Diffraction) |

| Bond Lengths | r(C-F) | 1.321 ± 0.004 Å |

| r(C-N) | 1.555 ± 0.015 Å | |

| r(N=O) | 1.171 ± 0.008 Å | |

| Bond Angles | ∠(F-C-F) | 107.9° ± 1.0° |

| ∠(F-C-N) | 110.9° (Assumed based on geometry) | |

| ∠(C-N-O) | 112.4° ± 1.6° |

Source: Journal of Physical Chemistry, 1965.

Bonding and Electronic Structure

The bonding in this compound is more complex than a simple Lewis structure suggests, primarily due to the elongated and relatively weak C-N bond. The bond enthalpy of the C-N bond is only 167 kJ/mol.[1]

The Nature of the Carbon-Nitrogen Bond

The experimentally observed C-N bond length of 1.555 Å is appreciably longer than the typical values found in amines (around 1.47 Å). This elongation suggests a reduced bond order and significant ionic character. This observation has led to the proposal that the molecule's true electronic structure is a resonance hybrid, with a substantial contribution from an ionic resonance form.

This is analogous to the bonding in certain nitrosyl halides, where contributions from structures like Hal⁻(NO)⁺ are significant. The electron-withdrawing nature of the trifluoromethyl group stabilizes a negative charge on the carbon atom, making the (CF3)⁻(NO)⁺ resonance contributor particularly important.

Experimental Methodologies

The determination of CF3NO's molecular structure relies on precise physical chemistry techniques conducted in the gas phase.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction (GED) is a primary method for determining the precise geometrical arrangement of atoms in a molecule.[2]

Protocol:

-

Sample Introduction: A gaseous sample of CF3NO is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (approx. 0.2 mm diameter).[2] This creates a molecular beam that intersects with the electron beam.

-

Electron Beam Generation: A high-energy electron beam is generated by an electron gun, accelerated by a potential of several thousand volts. The resulting wavelength of the electrons is on the same order of magnitude as the internuclear distances in the molecule.[2]

-

Scattering: As the electron beam passes through the gas, the electrons are scattered by the electrostatic potential of the atoms in the CF3NO molecules.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (historically, photographic plates, but now often digital detectors).[2] To compensate for the steep drop in intensity at wider scattering angles, a rotating sector is often placed in front of the detector.

-

Data Analysis: The intensity of the diffraction rings is measured as a function of the scattering angle. After subtracting the atomic scattering and background intensity, the remaining molecular scattering data is used.[2] This data is mathematically transformed into a radial distribution curve, which shows the probabilities of finding specific internuclear distances in the molecule. By fitting this curve to a theoretical model of the molecule's geometry, precise bond lengths and angles can be determined.

Complementary Techniques

-

Microwave Spectroscopy: This technique measures the transitions between quantized rotational states of gas-phase molecules.[3] For polar molecules like CF3NO, it can provide highly precise rotational constants, which are inversely related to the molecule's moments of inertia. This data can be used independently or in conjunction with GED data to refine structural parameters to a very high degree of accuracy.

-

Ab Initio Quantum Chemistry: These are "first principles" computational methods that solve the electronic Schrödinger equation to predict molecular properties, including equilibrium geometries.[4] Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT) can be used to calculate the theoretical structure of CF3NO. Comparing these computed structures with experimental data provides a powerful validation of both the experimental results and the theoretical models.

Synthesis Pathway

This compound can be synthesized via several routes. A common and high-yield laboratory method involves the photolysis of trifluoroiodomethane in the presence of nitric oxide.[1]

// Reactants CF3I [label="Trifluoroiodomethane\n(CF3I)", fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide\n(NO)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Conditions Reaction [label="UV Light (Photolysis)\n+\nMercury (Quenching Agent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products CF3NO [label="this compound\n(CF3NO)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Iodine (I2)\nNitrogen Dioxide (NO2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections CF3I -> Reaction; NO -> Reaction; Reaction -> CF3NO [label=" ~90% Yield"]; Reaction -> Byproducts [label=" Quenched by Hg"]; } /dot

This process requires the use of mercury metal to act as a quenching agent, removing the iodine and nitrogen dioxide gases that are formed as byproducts.[1]

Conclusion

The molecular structure of this compound is defined by a C3v-like trifluoromethyl group and a bent C-N-O moiety. The key feature of its structure is an unusually long and weak C-N bond. This is rationalized by a resonance hybrid model where an ionic contributor, (CF3)⁻(NO)⁺, plays a significant role, a consequence of the high electronegativity of the fluorine atoms. The structural parameters have been precisely determined by gas-phase electron diffraction, and this understanding is supported by theoretical bonding models. This guide provides the fundamental structural and bonding data, along with the experimental context, necessary for advanced research and applications involving this unique molecule.

References

Spectroscopic Profile of Trifluoronitrosomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trifluoronitrosomethane (CF₃NO), a unique and reactive gaseous compound. This document collates available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format for easy reference and comparison. Detailed experimental methodologies, where available, are also provided to aid in the replication and validation of these findings.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound has been performed in both the gas and condensed phases, revealing characteristic vibrational modes of the molecule.

Data Presentation

| Vibrational Mode | Gas Phase (cm⁻¹) | Condensed Phase (cm⁻¹) |

| N=O Stretch | 1605 | 1588 |

| CF₃ Symmetric Stretch | 1285 | 1280 |

| CF₃ Asymmetric Stretch (a') | 1248 | 1220 |

| CF₃ Asymmetric Stretch (a'') | 1188 | 1165 |

| C-N Stretch | 795 | 790 |

| CF₃ Symmetric Bend | 720 | 718 |

| CF₃ Asymmetric Bend (a') | 545 | 545 |

| CF₃ Asymmetric Bend (a'') | 535 | 535 |

| CF₃ Rock | 370 | 370 |

| N-O Bend | 345 | 345 |

| Torsion | - | - |

Note: The torsional mode is difficult to observe directly but has been estimated from combination bands.

Experimental Protocols

Gas-Phase Infrared Spectroscopy:

The gas-phase infrared spectrum of this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell. A standard experimental procedure involves the following steps:

-

Sample Preparation: this compound, which is a blue gas at room temperature, is synthesized and purified. The purified gas is then introduced into an evacuated gas cell of a known path length.

-

Instrumentation: A high-resolution FTIR spectrometer is used to acquire the spectrum. The instrument is purged with a dry, inert gas (e.g., nitrogen) to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: A background spectrum of the evacuated gas cell is recorded. The gas cell is then filled with this compound to a desired pressure, and the sample spectrum is recorded. The final absorbance spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum.

-

Resolution: For resolving the rotational-vibrational fine structure, a high resolution (e.g., <1 cm⁻¹) is employed.

A recent synthesis and IR spectrum confirmation was documented in a video, visually demonstrating the characteristic blue color of the gas and its IR spectroscopic identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the electronic environment of the fluorine and carbon nuclei in this compound.

Data Presentation

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹⁹F | -89.8 | Singlet | - |

| ¹³C | Predicted | - | - |

Experimental Protocols

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum of this compound was reported in a doctoral thesis.[3] A general procedure for obtaining the spectrum of a gaseous sample would be:

-

Sample Preparation: A sample of gaseous this compound is condensed into an NMR tube at low temperature (e.g., using liquid nitrogen). A deuterated solvent suitable for low-temperature work, such as CDCl₃ or acetone-d₆, is then added to dissolve the sample. The tube is sealed to prevent the gas from escaping.

-

Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe is used.

-

Data Acquisition: The spectrum is acquired at a suitable low temperature to maintain the sample in the liquid phase. A standard one-pulse experiment is typically sufficient to obtain the ¹⁹F spectrum. Given that there are no neighboring protons, the signal appears as a singlet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and for understanding its chemical stability. The molecular weight of this compound is 99.012 g/mol .[4]

Data Presentation

While a specific, published mass spectrum with detailed fragmentation analysis for this compound is not widely available, GC-MS data is referenced in the PubChem database.[5] Based on the known bond energies and the fragmentation patterns of similar fluorinated compounds, the following fragmentation pathways can be proposed under electron ionization (EI):

| m/z | Proposed Fragment | Identity |

| 99 | [CF₃NO]⁺• | Molecular ion |

| 69 | [CF₃]⁺ | Loss of NO radical |

| 50 | [CF₂]⁺• | Further fragmentation of the trifluoromethyl cation |

| 30 | [NO]⁺ | Nitrosyl cation |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

A likely method for the analysis of the volatile this compound is GC-MS.

-

Sample Introduction: A gaseous sample of this compound is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is passed through a capillary column (e.g., a non-polar or mid-polar column) using an inert carrier gas like helium. The column oven temperature is programmed to ensure good separation from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Logical Relationships in Spectroscopic Analysis

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound. The logical workflow for identifying and characterizing this molecule using these methods is illustrated below.

This diagram illustrates how a purified sample of this compound is subjected to IR, NMR, and Mass Spectrometry. Each technique provides unique data—vibrational modes, electronic environment of nuclei, and molecular weight/fragmentation, respectively—which collectively lead to the unambiguous structural elucidation of the molecule.

References

An In-depth Technical Guide to Trifluoronitrosomethane (CAS 334-99-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and handling of trifluoronitrosomethane (CF₃NO), a unique and reactive gaseous compound. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science.

Core Properties

This compound is a distinctive midnight blue gas with a disagreeable odor.[1][2] It is a fairly stable, nonflammable compound.[1][2] First synthesized in 1936 by Otto Ruff and Manfred Giese, this molecule possesses a trifluoromethyl group covalently bonded to a nitroso group.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | CF₃NO | [1][4][5] |

| Molecular Weight | 99.01 g/mol | [1][4] |

| CAS Number | 334-99-6 | [1] |

| Appearance | Midnight blue gas | [1][4] |

| Melting Point | -196.6 °C | [1][4][5] |

| Boiling Point | -85 °C | [1][4][5] |

| Density | 1.54 g/cm³ | [4][5][6] |

| Vapor Pressure | 24900 mmHg at 25°C | [4] |

| Refractive Index | 1.278 | [4][5] |

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and characterization.

| Spectroscopic Data | Key Features and Observations |

| Infrared (IR) Spectroscopy | In the gas phase, prominent peaks are observed at 1283, 1240, and 1181 cm⁻¹, which are assigned to the C-F stretching fundamentals. The condensed phase spectrum shows three very strong bands at 1280, 1220, and 1165.5 cm⁻¹, also corresponding to the C-F stretching modes. |

| Raman Spectroscopy | Attempts to record the Raman spectrum have been challenging due to photolysis. |

| UV-Visible Spectroscopy | The characteristic blue color of the gas is due to a weak electronic transition in the visible region. |

| Mass Spectrometry | Mass spectrometric studies have been conducted to determine its ionization and fragmentation patterns. |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The two primary routes are detailed below.

Synthesis from Bromotrifluoromethane (B1217167) and Nitric Oxide

This method involves the reaction of bromotrifluoromethane with nitric oxide in the presence of light and a mercury catalyst.[1][2]

Pyrolysis of Trifluoroacetyl Nitrite (B80452)

This compound can also be obtained by the pyrolysis of trifluoroacetyl nitrite.[1][2][3] Trifluoroacetyl nitrite is prepared from the reaction of trifluoroacetic anhydride (B1165640) and dinitrogen trioxide.[1][2]

A generalized experimental workflow for the synthesis of this compound is depicted in the following diagram.

Experimental Protocols

The following provides a more detailed, though generalized, protocol for the synthesis of this compound via the pyrolysis of trifluoroacetyl nitrite. Caution: This synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

-

Trifluoroacetic anhydride

-

Dinitrogen trioxide

-

Inert solvent (if necessary)

-

Standard glassware for gas handling and pyrolysis

-

Low-temperature condensation apparatus (e.g., cold traps with liquid nitrogen or dry ice/acetone slush)

-

Vacuum line

Procedure:

-

Preparation of Trifluoroacetyl Nitrite:

-

In a suitable reaction vessel, cool trifluoroacetic anhydride.

-

Slowly add dinitrogen trioxide to the cooled anhydride with stirring. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent decomposition of the product.

-

The resulting trifluoroacetyl nitrite can be used directly or purified by low-temperature distillation.

-

-

Pyrolysis:

-

Set up a pyrolysis apparatus, which typically consists of a heated tube packed with an inert material.

-

Introduce the trifluoroacetyl nitrite into the pyrolysis tube at a controlled rate. The temperature of the tube should be carefully controlled to ensure efficient conversion to this compound and minimize side reactions.

-

The gaseous products exiting the pyrolysis tube are a mixture of this compound, carbon dioxide, and any unreacted starting material.

-

-

Purification:

-

The product stream is passed through a series of cold traps to separate the components based on their boiling points.

-

A trap cooled with a dry ice/acetone slush (-78 °C) can be used to condense the this compound while allowing the more volatile carbon dioxide to pass through.

-

Further purification can be achieved by fractional distillation at low temperatures to remove any remaining impurities.

-

Reactivity and Applications

The primary documented application of this compound is as a monomer in the production of nitroso rubber.[1][2][4] This elastomer exhibits excellent chemical and thermal stability.

While its application in drug development is not extensively documented, its unique combination of a trifluoromethyl group and a nitroso moiety suggests potential for use in synthetic and medicinal chemistry. The trifluoromethyl group is a common structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The nitroso group is a versatile functional group that can participate in various chemical transformations.

Safety and Handling

This compound is a toxic and hazardous substance that requires careful handling.

Hazard Summary

| Hazard | Description |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[7] |

| Irritant | Strong irritant to mucous membranes and tissues.[1][2] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7] |

| Pressure Hazard | Contains gas under pressure; may explode if heated.[7] |

| Asphyxiant | May displace oxygen and cause rapid suffocation.[7] |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing the gas.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] Protect cylinders from physical damage.[7]

In case of accidental release, evacuate the area and ensure adequate ventilation.[7] For firefighting, use extinguishing media appropriate for the surrounding fire.[7]

Conclusion

This compound is a compound with interesting physical, chemical, and spectroscopic properties. While its primary industrial use is in the production of specialty polymers, its potential in other areas of chemistry, including as a building block for complex molecules, warrants further investigation. The information provided in this guide is intended to facilitate further research and development involving this unique molecule, with a strong emphasis on safe handling and experimental practices.

References

What is the color of Trifluoronitrosomethane gas?

An In-depth Technical Guide to Trifluoronitrosomethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and electronic structure of this compound (CF₃NO). The information is intended for use by professionals in research and development.

Introduction

This compound is a gaseous compound characterized by its distinctive blue color.[1][2][3][4] It consists of a trifluoromethyl group covalently bonded to a nitroso group. While its striking appearance is notable, its high toxicity and potential as a building block for specialty polymers make it a compound of significant interest in advanced chemical synthesis.[2][3] This document summarizes its key properties and provides detailed experimental protocols for its preparation.

Physical and Chemical Properties

This compound is a toxic, nonflammable gas with a disagreeable odor.[2][3] At standard temperature and pressure, it exists as a blue to deep-blue gas.[1] In its solid state, it appears blue-green.[1] The characteristic color of the gas is due to a weak n → π* electronic transition in the visible spectrum, centered at approximately 690 nm.[5]

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | CF₃NO | [2][6] |

| Molar Mass | 99.012 g·mol⁻¹ | [1][6] |

| Appearance | Blue to deep-blue gas | [1] |

| Melting Point | -196.6 °C | [1][2][7] |

| Boiling Point | -85 °C | [1][2][7] |

| Density | 1.54 g/cm³ | [2][8] |

| Vapor Pressure | 24900 mmHg at 25°C | [2] |

| Refractive Index | 1.278 | [2][8] |

| C–N Bond Enthalpy | 167 kJ/mol | [1] |

Synthesis Protocols

There are two primary methods for the synthesis of this compound. The first involves the photolysis of trifluoroiodomethane in the presence of nitric oxide, while the second is achieved through the pyrolysis of trifluoroacetyl nitrite.

Method 1: Photolysis of Trifluoroiodomethane and Nitric Oxide

This method can produce this compound with yields of up to 90%.[1] It relies on the UV-light-induced cleavage of the C-I bond in trifluoroiodomethane, followed by the reaction of the resulting trifluoromethyl radical with nitric oxide. A significant amount of mercury is required to scavenge the iodine and nitrogen dioxide byproducts.[1]

Experimental Protocol:

-

Apparatus Setup: A photolysis reactor equipped with a UV lamp, a gas inlet, a pressure gauge, and a connection to a vacuum line is required. The reactor should contain a small amount of liquid mercury.

-

Reactant Introduction: The reactor is first evacuated. Trifluoroiodomethane (CF₃I) gas is then introduced into the reactor to a specific partial pressure. Subsequently, nitric oxide (NO) gas is added to the reactor. For optimal yield, equimolar amounts of the reactants should be used.

-

Photolysis: The mixture is irradiated with UV light. The reaction progress can be monitored by the decrease in pressure within the reactor as one molecule of CF₃I and one molecule of NO react to form one molecule of CF₃NO.

-

Purification: The resulting gas mixture is passed through a cold trap (e.g., cooled with dry ice/isopropanol) to condense the this compound and separate it from any unreacted starting materials or volatile byproducts. Further purification can be achieved by fractional distillation.

Below is a diagram illustrating the experimental workflow for the photolysis-based synthesis of this compound.

References

- 1. Polyfluoroalkyl derivatives of nitrogen. Part XXXIV. The kinetics of the gas-phase thermal decomposition of trifluoroacetyl nitrite. The slow reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Polyfluoroalkyl derivatives of nitrogen. Part XXXV. The kinetics of the gas-phase thermal decomposition of trifluoroacetyl nitrite. The explosive reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. UA Cloudflare [ir-api.ua.edu]

- 6. Synthesis of trifluoronitromethane, CF₃NO₂: photochemical scale-up and a new thermogeneration method with a refined purification technique [ir.ua.edu]

- 7. youtube.com [youtube.com]

- 8. Electronic transitions of molecules: vibrating Lewis structures - Chemical Science (RSC Publishing) [pubs.rsc.org]

Access to Seminal 1936 Trifluoronitrosomethane Synthesis Paper Proves Elusive, Halting Technical Guide Creation

Efforts to create an in-depth technical guide on the early synthesis methods of trifluoronitrosomethane by Otto Ruff have been suspended due to the inability to access the full text of his seminal 1936 publication. The pivotal paper, co-authored with Manfred Giese and published in "Zeitschrift für anorganische und allgemeine Chemie," details the first successful synthesis of the compound but remains inaccessible through extensive digital archive searches.

The initial research confirmed that Otto Ruff and Manfred Giese were the first to synthesize this compound in 1936 at the Schlesische Friedrich-Wilhelms-Universität zu Breslau.[1] Their method involved the fluorination of a mixture of silver cyanide, silver nitrate, and silver oxide. This foundational information was intended to be the centerpiece of a detailed whitepaper for researchers and scientists, complete with experimental protocols, quantitative data, and workflow diagrams as requested.

However, a thorough search for the original publication, "Das Trifluor-nitroso-methan, CF3NO," in "Zeitschrift für anorganische und allgemeine Chemie," volume 228, pages 17-33, has been unsuccessful. Despite identifying the exact citation and exploring various digital archives and journal repositories, the full text containing the critical experimental details could not be retrieved. This includes specific reaction conditions such as temperature and pressure, the stoichiometry of the reactants, the yield of this compound, and a description of the apparatus used.

Without access to this primary source, it is impossible to fulfill the core requirements of the requested technical guide. The detailed methodologies and quantitative data are essential for providing a comprehensive and accurate resource for the target audience of researchers, scientists, and drug development professionals.

Later methods for synthesizing this compound have been documented, such as the reaction of trifluoroiodomethane with nitric oxide under UV light and the pyrolysis of trifluoroacetyl nitrite.[1] However, the focus of the requested guide was specifically on the early methods developed by Otto Ruff.

The inability to access this key historical document prevents the creation of the in-depth technical guide as originally envisioned. Further progress is contingent on obtaining the full text of the 1936 publication by Ruff and Giese.

References

In-Depth Technical Guide: Thermal Stability of Monomeric Trifluoronitrosomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoronitrosomethane (CF3NO) is a gaseous compound of interest in various chemical syntheses. Understanding its thermal stability is crucial for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of monomeric this compound. Due to a notable lack of direct experimental studies on its unimolecular thermal decomposition, this guide synthesizes available data on its chemical properties, discusses the theoretical decomposition pathway based on bond-dissociation energies, and outlines a general experimental protocol for determining the gas-phase thermal stability of such a compound.

Introduction to this compound (CF3NO)

This compound is a blue gas at standard conditions.[1] Its monomeric form is known to be stable at room temperature in the absence of nitric oxide.[2] The molecule's reactivity is largely dictated by the weak carbon-nitrogen (C-N) bond, which is characteristic of nitroso compounds.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | CF3NO | [3] |

| Molar Mass | 99.01 g/mol | [1] |

| Boiling Point | -85 °C | [1] |

| Melting Point | -196.6 °C | [1] |

| C-N Bond Enthalpy | 167 kJ/mol (39.9 kcal/mol) | [1] |

Thermal Decomposition of Monomeric this compound

Theoretical Decomposition Pathway

The initiation of the thermal decomposition of this compound is expected to occur via the homolytic cleavage of the weakest bond in the molecule, which is the carbon-nitrogen bond.[1] The C-N bond enthalpy is significantly lower than that of the C-F and N=O bonds, making it the most likely point of initial fragmentation under thermal stress.

The proposed unimolecular decomposition is as follows:

CF3NO (g) → •CF3 (g) + •NO (g)

This primary decomposition step yields a trifluoromethyl radical (•CF3) and a nitric oxide radical (•NO). These radical species are highly reactive and will subsequently participate in a variety of secondary reactions, leading to the formation of stable end products. The exact nature and distribution of these final products will depend on the specific reaction conditions, such as temperature, pressure, and the presence of other chemical species.

General Experimental Protocol for Determining Gas-Phase Thermal Stability

While a specific, published experimental protocol for the thermal decomposition of monomeric CF3NO is not available, a general methodology can be outlined based on standard techniques for studying gas-phase pyrolysis and decomposition kinetics. A common approach involves the use of a pyrolysis reactor, often a shock tube or a flow reactor, coupled with a sensitive analytical technique such as mass spectrometry (MS) or gas chromatography (GC).

Experimental Setup

A typical experimental setup would consist of:

-

Gas Handling System: To prepare and introduce a precise concentration of this compound, often diluted in an inert gas (e.g., Argon), into the reactor.

-

Pyrolysis Reactor:

-

Analytical System:

-

Time-of-Flight Mass Spectrometer (TOF-MS): To detect and identify the decomposition products in real-time based on their mass-to-charge ratio.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the product mixture and identify them based on their retention times and mass spectra.[8][9]

-

Experimental Procedure

-

Sample Preparation: A gas mixture of known concentration of this compound in an inert carrier gas is prepared.

-

Pyrolysis: The gas mixture is introduced into the reactor and heated to the desired temperature for a specific duration.

-

Product Analysis: The gas mixture exiting the reactor is rapidly cooled (quenched) to prevent further reactions and is then analyzed by MS or GC-MS to identify and quantify the decomposition products.

-

Kinetic Analysis: By conducting the experiment at various temperatures and measuring the rate of disappearance of the parent molecule (CF3NO) and the rate of formation of the products, the kinetic parameters (rate constant, activation energy, and pre-exponential factor) can be determined using appropriate kinetic models.

References

- 1. Polyfluoroalkyl derivatives of nitrogen. Part XXXIV. The kinetics of the gas-phase thermal decomposition of trifluoroacetyl nitrite. The slow reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 334-99-6 | Benchchem [benchchem.com]

- 3. Kinetics and thermodynamics of dimer formation and dissociation for a recombinant humanized monoclonal antibody to vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. Gas-Phase Peroxyl Radical Recombination Reactions: A Computational Study of Formation and Decomposition of Tetroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Probing the Electronic Properties of Trifluoronitrosomethane (CF3NO): A Technical Guide to its Electron Affinity and Ionization Energy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoronitrosomethane (CF3NO), a compound notable for its characteristic blue color, possesses unique electronic properties that are of significant interest in various fields of chemical research, including atmospheric chemistry, plasma processing, and as a building block in synthetic chemistry.[1] A fundamental understanding of its ability to accept or donate an electron—quantified by its electron affinity and ionization energy, respectively—is crucial for predicting its reactivity, stability, and potential applications. This technical guide provides a comprehensive overview of the experimentally determined electron affinity and ionization energy of CF3NO, details the experimental methodologies used for these measurements, and presents a logical framework for understanding these critical molecular parameters.

Quantitative Data Summary

The electron affinity and ionization energy of a molecule are critical descriptors of its electronic structure. The following table summarizes the experimentally determined values for this compound.

| Property | Experimental Value (eV) | Method | Reference |

| Ionization Energy | 10.5 ± 0.1 | Electron Impact (EI) | Syrvatka and Gil'burd, 1973[2] |

| Electron Affinity | >2.00 ± 0.20 | Electron Impact Appearance Energy (EIAE) | Harland, 1977[2][3] |

Experimental Protocols

The determination of the ionization energy and electron affinity of gaseous molecules like CF3NO relies on sophisticated experimental techniques that probe the interaction of the molecule with electrons of well-defined energies.

Determination of Ionization Energy by Electron Impact (EI)

The ionization energy of CF3NO was determined using the electron impact (EI) method.[2][3] This technique is a cornerstone of mass spectrometry and involves the bombardment of a gaseous sample with a beam of electrons.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum ion source. The pressure is maintained at a low level (typically 10⁻⁵ to 10⁻⁶ torr) to ensure single-collision events between electrons and molecules.

-

Electron Beam Generation: Electrons are generated via thermionic emission from a heated filament (typically tungsten or rhenium). These electrons are then accelerated by a potential difference to a specific kinetic energy. To determine the ionization energy, this electron energy is varied.

-

Ionization Process: The accelerated electrons collide with the CF3NO molecules. If the kinetic energy of the electrons is equal to or greater than the ionization energy of the molecule, an electron can be ejected from the molecule, forming a positive ion (CF3NO⁺).

-

Ion Extraction and Analysis: The resulting positive ions are extracted from the ion source by a repeller electrode and accelerated into a mass analyzer (e.g., a time-of-flight or quadrupole mass spectrometer).

-

Detection and Data Analysis: The mass-to-charge ratio of the ions is determined, and the ion current is measured as a function of the electron beam energy. The onset of the ion signal corresponds to the ionization energy of the molecule.

A schematic of a typical electron-impact ionization apparatus includes an electron gun, an interaction region, a time-of-flight mass spectrometer, and a position-sensitive detector.

Determination of Electron Affinity by Electron Impact Appearance Energy (EIAE)

The electron affinity of CF3NO was determined using a variation of the electron impact method to measure the appearance energy of fragment ions.[2][3]

Methodology:

-

Precursor Molecule: This method often involves a precursor molecule that can dissociate upon electron impact to produce the fragment of interest.

-

Electron Bombardment and Dissociation: The precursor molecule is subjected to electron impact, similar to the EI method for ionization energy. The energy of the electron beam is scanned.

-

Fragment Ion Formation: At a certain threshold energy, the precursor molecule will dissociate, and one of the fragments will be the this compound anion (CF3NO⁻).

-

Detection of Fragment Anion: The negatively charged fragment ions are detected by the mass spectrometer.

-

Appearance Energy Measurement: The minimum electron energy required to produce the CF3NO⁻ fragment ion is the appearance energy. The electron affinity of CF3NO can then be calculated from this appearance energy, along with the known bond dissociation energy of the precursor molecule and the electron affinity of the other fragment. The NIST database indicates the electron affinity was determined from studies on bis(trifluoromethyl)nitroxide, (CF3)2NO.[2][3]

Visualizing the Core Concepts

To provide a clear visual representation of the fundamental processes of ionization and electron affinity, as well as a generalized experimental workflow, the following diagrams have been generated using the DOT language.

Conclusion

The electron affinity and ionization energy of this compound are fundamental parameters that govern its chemical behavior. The experimentally determined values of >2.00 ± 0.20 eV for electron affinity and 10.5 ± 0.1 eV for ionization energy provide a quantitative basis for understanding its redox properties.[2][3] The experimental methodologies of electron impact and electron impact appearance energy, while complex, offer a reliable means of probing these intrinsic molecular characteristics. This technical guide serves as a foundational resource for researchers and professionals, enabling a deeper understanding of CF3NO and facilitating its potential application in various scientific and industrial domains.

References

In-Depth Technical Guide to the Phase Change Data and Thermodynamics of Trifluoronitrosomethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase change data and thermodynamic properties of trifluoronitrosomethane (CF₃NO). The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental protocols for key measurements are provided, along with visualizations of relevant chemical processes.

Core Physical and Thermodynamic Properties

This compound, a compound of interest in various chemical syntheses, exists as a deep blue gas under standard conditions.[1] Its phase transitions and thermodynamic characteristics are crucial for its handling, purification, and application in further chemical reactions.

Phase Change Data

The fundamental phase change properties of this compound are summarized in the table below. These values represent the temperatures at which the compound transitions between its solid, liquid, and gaseous states.

| Property | Value | Unit |

| Melting Point | -196.6 | °C |

| 76.5 | K | |

| Boiling Point | -85 | °C |

| 188 | K |

Data sourced from multiple references.[1]

Thermodynamic Properties

The energy changes associated with the phase transitions of this compound are critical for understanding its stability and reactivity. The enthalpy of vaporization, the energy required to convert the liquid to a gas at its boiling point, has been experimentally determined.

| Property | Value | Unit | Temperature (K) |

| Enthalpy of Vaporization (ΔHvap) | 17.1 | kJ/mol | 159 |

This value is based on data collected over a temperature range of 141 K to 174 K.

Experimental Protocols

The determination of the phase change and thermodynamic data presented above relies on precise experimental methodologies. The following sections detail the likely protocols employed in the initial characterization of this compound, based on common laboratory practices for such determinations.

Determination of Melting Point

The melting point of this compound was likely determined using a variation of the capillary tube method with a low-temperature apparatus.

Apparatus:

-

A small-bore capillary tube sealed at one end.

-

A low-temperature thermometer.

-

A cooling bath (e.g., liquid nitrogen or a cryostat).

-

A Mel-Temp apparatus or similar heating block adapted for sub-zero temperatures.

Procedure:

-

A small sample of solidified this compound is introduced into the capillary tube.

-

The capillary tube is placed in the heating block of the apparatus, which is cooled to a temperature below the expected melting point.

-

The sample is slowly heated at a controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first sign of melting is observed and the temperature at which the last solid crystal disappears are recorded. The average of these two temperatures is reported as the melting point.

Determination of Boiling Point

The boiling point of this compound would have been determined by observing the temperature at which its vapor pressure equals the atmospheric pressure.

Apparatus:

-

A small flask or test tube to hold the liquid sample.

-

A low-temperature thermometer.

-

A heating mantle or controlled temperature bath.

-

A reflux condenser to prevent the escape of the gas.

Procedure:

-

A sample of liquid this compound is placed in the flask.

-

The apparatus is assembled with the thermometer bulb positioned in the vapor phase above the liquid surface.

-

The sample is gently heated.

-

The temperature is recorded when a steady stream of vapor is observed condensing and dripping back into the flask, and the temperature reading on the thermometer remains constant. This constant temperature is the boiling point.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization is typically determined using calorimetry. For a volatile substance like this compound, a specialized calorimeter is required.

Apparatus:

-

A vaporization calorimeter, which includes a vessel for the liquid, a heating element, and a system to measure the amount of vapor produced.

-

A power supply to deliver a known amount of electrical energy to the heater.

-

A flowmeter or a collection system to measure the mass of the vaporized substance.

Procedure:

-

A known mass of liquid this compound is placed in the calorimeter vessel.

-

The sample is brought to its boiling point.

-

A precisely measured amount of electrical energy (heat) is supplied to the sample through the heating element over a specific time period.

-

The mass of the this compound that is vaporized by this energy input is measured.

-

The enthalpy of vaporization (ΔHvap) is calculated by dividing the supplied energy by the number of moles of the vaporized substance.

Chemical Synthesis and Reactions

Synthesis of this compound

This compound can be synthesized through the photochemical reaction of trifluoroiodomethane with nitric oxide. This process is a key pathway for producing this valuable reagent.

Caption: Synthesis of this compound.

Reaction with Nitric Oxide

This compound can react further with nitric oxide, particularly at elevated temperatures, leading to the formation of other nitrogen-containing compounds. Understanding this reaction is important for controlling the outcomes of processes involving these reagents.

Caption: Reaction with Nitric Oxide.

References

Methodological & Application

Synthesis of Trifluoronitrosomethane from trifluoroiodomethane and nitric oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of trifluoronitrosomethane (CF₃NO) via the photochemical reaction of trifluoroiodomethane (CF₃I) and nitric oxide (NO). This compound is a valuable reagent and building block in synthetic chemistry, particularly for the introduction of the trifluoromethyl (CF₃) group, a moiety of significant interest in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability and binding affinity of drug candidates. This protocol outlines the experimental setup, reaction conditions, purification methods, and characterization of the final product. Additionally, potential applications of this compound as a radical trap in biological and chemical systems are discussed.

Introduction

The trifluoromethyl group is a critical pharmacophore in modern drug design, known to improve the lipophilicity, metabolic stability, and bioavailability of molecules.[1][2] One versatile precursor for introducing this group is this compound (CF₃NO), a distinctive blue gas.[3] The synthesis of this compound can be effectively achieved through the photolysis of trifluoroiodomethane in the presence of nitric oxide. This reaction proceeds via the formation of a trifluoromethyl radical, which is subsequently trapped by nitric oxide. The overall reaction is as follows:

CF₃I + NO --(UV light)--> CF₃NO + ½ I₂

This document provides a comprehensive guide for the laboratory-scale synthesis and purification of this compound, along with its spectroscopic characterization.

Experimental Protocols

Photochemical Synthesis of this compound

This protocol is adapted from established photochemical methods.[3][4]

Materials:

-

Trifluoroiodomethane (CF₃I)

-

Nitric oxide (NO)

-

Mercury (Hg)

-

A suitable photolysis reactor (e.g., quartz flask)

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Vacuum line

-

Cold traps (liquid nitrogen)

-

Pressure gauge

Procedure:

-

Reactor Preparation: A clean and dry quartz photolysis reactor is charged with a small amount of mercury (enough to cover the bottom surface). The mercury is essential for scavenging the iodine byproduct.

-

Evacuation: The reactor is attached to a vacuum line and evacuated to remove air and moisture.

-

Reactant Introduction: Trifluoroiodomethane is introduced into the reactor to a desired partial pressure, which should be monitored using a pressure gauge. Subsequently, nitric oxide is added to the reactor. A slight excess of nitric oxide is generally recommended to ensure complete trapping of the trifluoromethyl radicals.

-

Photolysis: The reactor is irradiated with a UV lamp. The reaction progress can be monitored by the appearance of the characteristic blue color of this compound gas. The reaction time will vary depending on the scale and the intensity of the UV source but is typically in the range of several hours.

-

Monitoring: The total pressure in the reactor will decrease as the reaction proceeds, which can be used to monitor the reaction progress.

Safety Precautions:

-

Trifluoroiodomethane and this compound are gases and should be handled in a well-ventilated fume hood.

-

Nitric oxide is a toxic gas and requires careful handling.

-

Mercury is toxic and should be handled with appropriate personal protective equipment.

-

UV radiation is harmful to the eyes and skin; appropriate shielding must be used.

-

The reaction should be conducted behind a safety shield.

Purification of this compound

The crude product from the photolysis reaction will contain unreacted starting materials and byproducts. Purification can be achieved by fractional condensation under vacuum.

Procedure:

-

Trapping: The gaseous mixture from the reactor is passed through a series of cold traps. A trap cooled with a dry ice/acetone bath (-78 °C) will condense the trifluoroiodomethane (boiling point: -22 °C).

-

Product Collection: A subsequent trap cooled with liquid nitrogen (-196 °C) will collect the this compound (boiling point: -84 °C).[3]

-

Fractional Condensation: The collected condensate in the liquid nitrogen trap can be further purified by allowing it to warm slowly and collecting the fraction that distills at -84 °C.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | CF₃NO | |

| Molecular Weight | 99.01 g/mol | |

| Appearance | Blue gas | [3] |

| Boiling Point | -84 °C | [3] |

| Melting Point | < -196 °C | [3] |

| 19F NMR (vs. CFCl₃) | ~ -66 to -73 ppm (quartet) | [5] |

| 13C NMR | Data not readily available in literature | |

| Infrared (IR) Spectrum | Strong absorptions at ~1600 cm⁻¹ (N=O stretch), and in the 1300-1100 cm⁻¹ region (C-F stretches) | |

| Mass Spectrometry (m/z) | 99 (M+), 69 (CF₃+), 30 (NO+) |

Visualization of Experimental Workflow and Chemical Logic

Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis and purification of this compound.

Radical Trapping Mechanism

This compound can act as a "spin trap" for detecting and identifying short-lived radical species in biological and chemical systems.[6][7][8][9] The nitroso group readily reacts with radicals to form stable nitroxide radicals, which can be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Caption: Mechanism of radical trapping by this compound.

Applications in Research and Drug Development

The primary application of this compound in a research context, particularly relevant to drug development, is its use as a tool for studying radical-mediated processes.

-

Radical Scavenging and Detection: As illustrated in the diagram above, CF₃NO can be employed as a spin trap to detect and characterize transient radical intermediates in various chemical and biological systems.[6][7][8][9] This is crucial for understanding reaction mechanisms, including those involved in drug metabolism and oxidative stress, which are implicated in numerous diseases.

-

Source of Trifluoromethyl Radicals: While the synthesis described herein is for the formation of CF₃NO, the reverse reaction (photodissociation) can be utilized to generate trifluoromethyl radicals under controlled conditions. This allows for the study of trifluoromethylation reactions on various substrates, aiding in the development of new synthetic methodologies for introducing the CF₃ group into potential drug candidates.[2][10][11]

-

Monomer for Specialty Polymers: Although less directly related to drug development, this compound is a monomer for the synthesis of nitroso rubbers, which are specialty elastomers with unique properties.

Conclusion

The photochemical synthesis of this compound from trifluoroiodomethane and nitric oxide is a reliable method for producing this valuable chemical reagent on a laboratory scale. The detailed protocol and data provided in this document are intended to assist researchers in the safe and efficient synthesis and purification of this compound. Its application as a radical trap offers a powerful tool for investigating reaction mechanisms relevant to medicinal chemistry and drug discovery. The ability to controllably generate trifluoromethyl radicals also makes it a useful precursor in the development of novel fluorinated molecules.

References

- 1. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UA Cloudflare [ir-api.ua.edu]

- 4. Synthesis of trifluoronitromethane, CF₃NO₂: photochemical scale-up and a new thermogeneration method with a refined purification technique [ir.ua.edu]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 8. Spin-trapping of oxygen free radicals in chemical and biological systems: new traps, radicals and possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps | Semantic Scholar [semanticscholar.org]

- 10. A convenient chemical-microbial method for developing fluorinated pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Trifluoronitrosomethane (CF3NO) via Pyrolysis of Trifluoroacetyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of trifluoronitrosomethane (CF3NO) through the pyrolysis of trifluoroacetyl nitrite (B80452) (CF3C(O)ONO). This compound is a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl (CF3) group, a moiety of significant interest in drug development due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol outlines the synthesis of the precursor, trifluoroacetyl nitrite, its subsequent thermal decomposition to yield CF3NO, and relevant safety precautions.

Introduction

The trifluoromethyl group (-CF3) is a critical pharmacophore in modern medicinal chemistry. Its incorporation into drug molecules can significantly improve their pharmacokinetic and pharmacodynamic properties. One efficient method for the synthesis of this compound (CF3NO), a versatile precursor for trifluoromethylation, is the gas-phase pyrolysis of trifluoroacetyl nitrite. This process offers a high yield of over 85% and produces carbon dioxide as the primary byproduct.

This compound is a toxic, blue gaseous compound. Its precursor, trifluoroacetyl nitrite, is a potentially explosive compound, necessitating careful handling and adherence to strict safety protocols. This document provides a comprehensive guide for the safe and efficient laboratory-scale production of CF3NO.

Synthesis of Trifluoroacetyl Nitrite

The precursor, trifluoroacetyl nitrite, can be synthesized from the reaction of trifluoroacetic anhydride (B1165640) with nitrosyl chloride.

Materials and Equipment

-

Trifluoroacetic anhydride ((CF3CO)2O)

-

Nitrosyl chloride (NOCl)

-

Evacuated flask (e.g., 7-liter) with stopcocks

-

Dry ice

-

300-watt incandescent lamp

Experimental Protocol

-

In an evacuated 7-liter flask equipped with one two-way stopcock and one three-way stopcock, introduce 45 g of trifluoroacetic anhydride and 22 g of nitrosyl chloride in the vapor state.

-

Condense the gases by cooling the flask with dry ice.

-

Allow the flask to warm up to room temperature.

-

Position a 300-watt incandescent lamp a few inches from the flask and irradiate for two days with intermittent shaking.

-

The resulting product is trifluoroacetyl nitrite.

Physical and Chemical Properties of Trifluoroacetyl Nitrite

| Property | Value | Reference |

| Molecular Formula | C2F3NO3 | |

| Molecular Weight | 143.02 g/mol | |

| Boiling Point | 46°C / 80 mm Hg | |

| Refractive Index (n2D5) | 1.3722 |

Pyrolysis of Trifluoroacetyl Nitrite to Produce CF3NO

The thermal decomposition of trifluoroacetyl nitrite yields this compound and carbon dioxide.

Reaction Kinetics and Conditions

The gas-phase thermal decomposition of trifluoroacetyl nitrite has been studied over a range of temperatures.

-

Slow decomposition: Occurs in the temperature range of 119–172°C. The reaction is a homogeneous radical non-chain process, with the initial rate-determining step being the cleavage of the O–NO bond.

-

Explosive decomposition: Has been observed in the temperature range of 178–232°C. Extreme caution must be exercised when operating within or near this temperature range.

Based on these kinetic studies, a controlled pyrolysis should be conducted at the lower end of the slow decomposition range to ensure a safe and manageable reaction rate.

Experimental Setup

Figure 1. A generalized workflow for the gas-phase pyrolysis of trifluoroacetyl nitrite.

Detailed Experimental Protocol

-

System Preparation: Assemble the pyrolysis apparatus as depicted in the workflow diagram within a well-ventilated fume hood. The flow reactor should be a material capable of withstanding the reaction temperature, such as a quartz tube, housed in a tube furnace.

-

Inert Atmosphere: Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove any oxygen and moisture.

-

Precursor Introduction: Carefully introduce the synthesized trifluoroacetyl nitrite into a suitable container that can be gently heated or from which the vapor can be entrained by the carrier gas.

-

Pyrolysis: Heat the flow reactor to the desired temperature (e.g., 150°C). Using a mass flow controller, pass the trifluoroacetyl nitrite vapor, carried by the inert gas, through the heated reactor. The flow rate should be adjusted to allow for sufficient residence time for the pyrolysis to occur.

-

Product Collection: The gaseous effluent from the reactor, containing CF3NO, CO2, and any unreacted starting material, is passed through a series of cold traps.

-

A first trap cooled with a dry ice/acetone bath (-78°C) will condense any less volatile impurities.

-

A second trap cooled with liquid nitrogen (-196°C) will collect the CF3NO as a blue solid. Carbon dioxide will also condense in this trap.

-

-

Purification: The collected CF3NO can be purified by fractional condensation to separate it from the more volatile CO2. This involves carefully warming the cold trap and collecting the CF3NO in a separate, cooled vessel.

Quantitative Data

| Parameter | Value | Reference |

| Precursor Synthesis | ||

| Yield of Trifluoroacetyl Nitrite | ~25-30% (based on provided masses) | |

| Pyrolysis | ||

| Yield of CF3NO | > 85% | |

| Slow Decomposition Temperature Range | 119–172°C | |

| Explosive Decomposition Temperature Range | 178–232°C | |

| Product Properties | ||

| CF3NO Molar Mass | 99.012 g/mol | |

| CF3NO Appearance | Blue to deep-blue gas, blue-green solid | |

| CF3NO Boiling Point | -84°C | |

| CF3NO Melting Point | -196.6°C |

Applications in Drug Development

The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate. This compound (CF3NO) serves as a valuable reagent for this purpose, participating in various organic reactions to introduce the CF3 moiety.

Figure 2. Synthetic pathways utilizing CF3NO for the generation of pharmaceutically relevant molecules.

Diels-Alder Reactions

CF3NO can act as a potent dienophile in [4+2] cycloaddition reactions with dienes to form trifluoromethyl-substituted oxazines. These heterocyclic scaffolds are important building blocks in medicinal chemistry.

Ene Reactions

With alkenes possessing an allylic hydrogen, CF3NO can undergo an ene reaction to introduce a trifluoromethyl group and a hydroxylamino group, leading to the formation of functionalized alkenes that can be further elaborated into complex drug molecules.

Radical Reactions

The weak C-N bond in CF3NO allows for the generation of the trifluoromethyl radical (•CF3) under thermal or photochemical conditions. This radical can then add to various unsaturated systems, providing a direct route to trifluoromethylated compounds.

Safety Precautions

Extreme caution is required when working with trifluoroacetyl nitrite and this compound.

-

Explosion Hazard: Trifluoroacetyl nitrite is known to detonate at higher temperatures. All heating should be gradual and well-controlled. The pyrolysis should be conducted behind a blast shield.

-

Toxicity: this compound is a toxic gas. All manipulations must be performed in a high-performance fume hood. A self-contained breathing apparatus (SCBA) should be available for emergencies.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, flame-resistant laboratory coat, and cryogenic gloves when handling cold traps.

-

Leak Detection: Regularly check the experimental setup for leaks, especially when working with gaseous reagents under pressure.

-

Disposal: Any unreacted trifluoroacetyl nitrite should be decomposed carefully with a suitable quenching agent in a controlled manner. Consult your institution's safety guidelines for the disposal of highly reactive and toxic chemicals.

Conclusion

The pyrolysis of trifluoroacetyl nitrite is an effective method for the production of this compound, a key reagent for the incorporation of the trifluoromethyl group into organic molecules. While the procedure involves hazardous materials and requires careful execution, the high yield and utility of the product make it a valuable synthetic route for researchers in drug discovery and development. Adherence to the detailed protocols and safety guidelines outlined in this document is paramount for the successful and safe synthesis of CF3NO.

Application Notes and Protocols for the Laboratory-Scale Synthesis of Trifluoronitrosomethane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the laboratory-scale synthesis of trifluoronitrosomethane (CF₃NO), a toxic, blue gaseous compound.[1] It is essential to handle this substance with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment, as it is a strong irritant to mucous membranes and tissues.[2]

Physical and Chemical Properties

This compound is a deep-blue gas at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molar Mass | 99.012 g/mol | [1][3] |

| Appearance | Blue to deep-blue gas; Blue-green solid | [1] |

| Boiling Point | -85 °C (-121 °F; 188 K) | [1][2] |

| Melting Point | -196.6 °C (-321.9 °F; 76.5 K) | [1][2] |

| Density | 1.54 g/cm³ | [2] |

| CAS Number | 334-99-6 | [1][2] |

Overview of Synthetic Routes

Several methods have been established for the synthesis of this compound. The choice of method may depend on the availability of starting materials, equipment, and desired yield. The diagram below illustrates the primary synthetic pathways.

Figure 1: Primary synthetic routes for this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Photochemical Synthesis from Trifluoroiodomethane

This is a common and high-yield method for producing this compound.[1][4] The reaction involves the photolysis of trifluoroiodomethane in the presence of nitric oxide and mercury.

Reaction: CF₃I + NO --(UV light, Hg)--> CF₃NO + ½ I₂ + ½ N₂O₂

Materials:

-

Trifluoroiodomethane (CF₃I)

-

Nitric oxide (NO) gas

-

Mercury (Hg), liquid

-

UV photoreactor

-

Gas handling line and vacuum apparatus

-

Cold traps (liquid nitrogen)

Experimental Workflow Diagram:

Figure 2: Workflow for the photochemical synthesis of this compound.

Protocol:

-

Preparation of the Apparatus: Assemble a UV-transparent photoreactor connected to a gas handling line equipped with pressure gauges and cold traps. Ensure the system can be evacuated and handle corrosive gases.

-

Reactant Introduction: Add a small amount of liquid mercury to the photoreactor. The mercury is crucial for quenching the iodine and nitrogen dioxide byproducts formed during the reaction.[1][5] Evacuate the entire system.

-

Gas Loading: Introduce trifluoroiodomethane (CF₃I) and an excess of nitric oxide (NO) gas into the photoreactor. The pressure should be kept under one atmosphere.[4]

-

Photochemical Reaction: Irradiate the reactor with a UV light source. The reaction is typically run for 18-20 hours.[4] During the irradiation, the mixture should be shaken to ensure the reactants are in continuous contact with the mercury.[4]

-

Product Isolation and Purification: After the reaction is complete, the product mixture is passed through a series of cold traps. This compound, along with unreacted starting materials and byproducts, will condense in a trap cooled with liquid nitrogen (-196 °C).

-

Purification: The condensed products can be purified by fractional condensation. By carefully controlling the temperature of the cold trap, the more volatile CF₃NO can be separated from less volatile impurities. A final purification step may involve washing the gas with a dilute sodium hydroxide (B78521) solution to remove acidic impurities.[5]

Yield: This method can achieve yields of up to 90%.[1]

Method 2: Pyrolysis of Trifluoroacetyl Nitrite

This method provides an alternative high-yield route to this compound and avoids the use of mercury and UV light.[1]

Reaction: CF₃COONO --(Pyrolysis)--> CF₃NO + CO₂

Materials:

-

Trifluoroacetyl nitrite (CF₃COONO) - Can be prepared from trifluoroacetic anhydride (B1165640) and dinitrogen trioxide.[2]

-

Pyrolysis tube (e.g., quartz)

-

Tube furnace

-

Gas handling line and vacuum apparatus

-

Cold traps (dry ice/isopropanol and liquid nitrogen)

Protocol:

-

Apparatus Setup: Set up a pyrolysis apparatus consisting of a tube furnace with a quartz tube. The outlet of the tube should be connected to a series of cold traps.

-

Pyrolysis: The precursor, trifluoroacetyl nitrite, is passed through the heated pyrolysis tube. The pyrolysis is typically carried out at elevated temperatures.

-

Product Collection: The gaseous products exiting the furnace are passed through the cold traps. The this compound product will condense in a trap cooled with liquid nitrogen, while the carbon dioxide byproduct is more volatile.

-

Purification: The collected product can be further purified by fractional condensation to remove any unreacted starting material or other impurities.

Yield: Yields for this method are reported to be over 85%.[1]

Safety Precautions

-

Toxicity: this compound is a toxic gas and a strong irritant.[1][2] All manipulations must be performed in a well-ventilated fume hood.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A gas mask with an appropriate filter may be necessary.

-

Pressure: Reactions involving gases should be conducted with appropriate pressure relief systems. Cold traps can condense atmospheric gases like oxygen, which can be hazardous. Always vent the system to an inert atmosphere before warming the traps.

-

Mercury: Method 1 uses mercury, which is highly toxic. Handle with care and have a mercury spill kit available.

References

Application Notes and Protocols for Trifluoronitrosomethane Cylinders

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Trifluoronitrosomethane (CF₃NO) cylinders in a laboratory setting. This compound is a toxic, blue-colored gas utilized in organic synthesis and drug development as a source of the trifluoromethyl group.[1][2] Adherence to these procedures is critical to ensure personnel safety and experimental success.

Properties and Hazards

This compound is a hazardous substance that requires careful management. It is toxic if inhaled, in contact with skin, or swallowed.[3] It is also a liquefied gas under pressure and may explode if heated.[3]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | CF₃NO |

| Molar Mass | 99.01 g/mol [1] |

| Appearance | Blue to deep-blue gas[1] |

| Boiling Point | -85 °C[1] |

| Melting Point | -196.6 °C[1] |

Hazard Identification

| Hazard | GHS Classification | Precautionary Statement |

| Acute Toxicity | Toxic if swallowed, in contact with skin or if inhaled (H301+H311+H331)[3] | P261: Avoid breathing gas/vapors. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Gas Under Pressure | Contains gas under pressure; may explode if heated (H280)[3] | P410 + P403: Protect from sunlight. Store in a well-ventilated place.[4] |

| Skin Irritation | Causes skin irritation (H315)[3] | P302 + P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | Causes serious eye irritation (H319)[3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation (H335)[3] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Cylinder Handling and Storage

Proper handling and storage of this compound cylinders are paramount to laboratory safety.

Receiving and Transporting Cylinders

-

Inspect cylinders upon receipt for any signs of damage or leaks.

-

Always use a cylinder cart to transport cylinders, ensuring they are securely strapped in.

-

Never move a cylinder with the regulator attached.

Storage Procedures

-

Store cylinders in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]

-

Protect cylinders from direct sunlight.[3]

-